molecular formula C11H21FN2O2 B1375617 tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate CAS No. 1630907-22-0

tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate

Cat. No. B1375617
M. Wt: 232.29 g/mol
InChI Key: VGCKWWMMIKCCKU-UHFFFAOYSA-N
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Description

“tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate” is a chemical compound with the molecular formula C10H19FN2O2 . It has a molecular weight of 218.27 .


Molecular Structure Analysis

The molecular structure of “tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate” consists of a carbamate group (N-CO-O) attached to a tert-butyl group and a 3-fluoropiperidin-4-yl group .


Physical And Chemical Properties Analysis

“tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate” appears as a white to yellow solid . It should be stored in a refrigerator .

Scientific Research Applications

Metabolism in Insects and Mammals

The study of similar compounds to tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate, such as 3,5-di-tert-butylphenyl N-methylcarbamate (Butacarb), reveals insights into their metabolism in both insects and mammals. In research conducted by Douch & Smith (1971), it was found that oxidation of Butacarb in various species resulted in multiple hydroxylation products, hinting at the metabolic pathways these carbamates undergo.

Enzyme Catalysis and Metabolism

Further work by Douch & Smith (1971) on m-tert-butylphenyl N-methylcarbamate investigated the role of enzymes in the metabolism of these compounds. It was noted that different enzymes catalyze the hydroxylation of the tert-butyl and N-methyl groups, which may be relevant to understanding the metabolic fate of tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate.

Synthesis and Chemical Transformations

The synthesis and chemical transformations of related carbamates have been extensively studied. Guinchard et al. (2005) describe the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, showcasing the versatility of these compounds in organic synthesis.

Comparative Toxicity Studies

The comparative cytotoxicity of butylated hydroxytoluene and its methylcarbamate derivative, terbucarb, was studied by Nakagawa et al. (1994). This research provides insights into the toxicological profiles of carbamate derivatives, which may be applicable to tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate.

Application in Biological Systems

The use of carbamates in biological systems was demonstrated by Sanjeevarayappa et al. (2015), who synthesized a tert-butyl piperazine-1-carboxylate derivative and evaluated its antibacterial and anthelmintic activity. Such studies may open avenues for the application of tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate in pharmacology.

Safety And Hazards

This compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14(4)9-5-6-13-7-8(9)12/h8-9,13H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCKWWMMIKCCKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCNCC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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